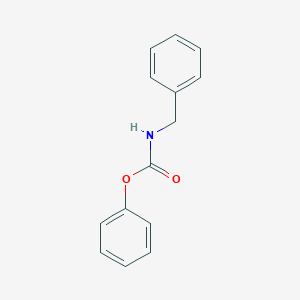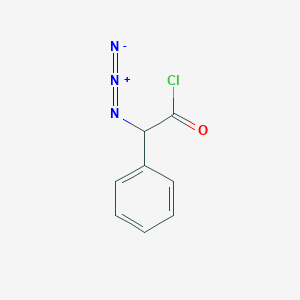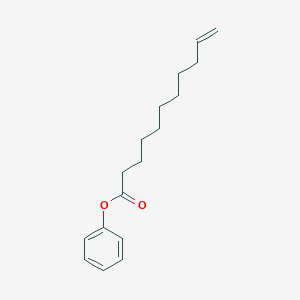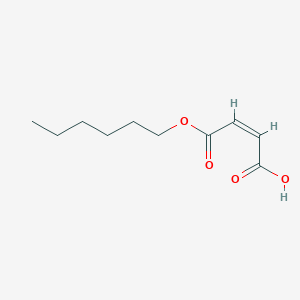
4-(苯胺基)苯甲酸
概述
描述
4-(Phenylamino)benzoic acid, also known as 4-(Phenylamino)benzoic acid, is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Phenylamino)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158046. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Phenylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Phenylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多晶型研究
4-(苯胺基)苯甲酸已用于多晶型研究,多晶型是指化合物存在多种固体形式 . 一系列取代位置和模式不同的4-(苯胺基)苯甲酸被合成,并研究了它们的多晶型行为 .
溶剂化多晶型研究
溶剂化多晶型,即物质形成不同溶剂化物的能力,已使用4-(苯胺基)苯甲酸进行了研究 . 对于某些化合物,发现了两种形式,一种是无溶剂的,另一种是溶剂化物 .
晶体结构分析
4-(苯胺基)苯甲酸及其衍生物的晶体结构通过单晶XRD确定 . 所有晶体结构中的4-(苯胺基)苯甲酸都高度扭曲 .
热性能研究
每个体系的热性能通过差示扫描量热法进行研究 . 溶剂化物的脱溶剂化通过热重分析进行研究 .
分子动力学模拟
进行分子动力学模拟以研究多晶型的机制以及促进每种晶体形式形成和稳定性的分子间相互作用 .
医学应用
包括4-(苯胺基)苯甲酸的氨基苯甲酸在多种情况下具有医学应用,例如非甾体抗炎药、止痛药、抗风湿药、抗菌药、抗病毒药、抗结核药,并且它们已被研究作为治疗淀粉样蛋白疾病、阿尔茨海默病和癌症的药物
安全和危害
未来方向
作用机制
Target of Action
It is known that anthranilic acids, which are structurally similar to 4-(phenylamino)benzoic acid, have medical applications in a variety of contexts, such as nsaids, analgesics, antirheumatics, antibacterial, antiviral, antitubercular, etc, and have been investigated as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer .
Mode of Action
It is known that the compound exhibits polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure . Polymorphism can affect the bioavailability and therapeutic efficacy of a drug.
Result of Action
It is known that the compound exhibits polymorphism, which can affect the bioavailability and therapeutic efficacy of a drug .
属性
IUPAC Name |
4-anilinobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMLADQPZFXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303373 | |
| Record name | 4-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-20-9 | |
| Record name | 4-(Phenylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17040-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-(phenylamino)benzoic acid and how have researchers characterized it?
A1: 4-(Phenylamino)benzoic acid is an organic compound characterized by a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a phenylamino group (-NH-C6H5) at the para position. This structure grants the molecule conformational flexibility, which has been studied in the context of its polymorphic behavior [].
- ¹H NMR: This technique provides information about the hydrogen atoms' environment in the molecule, aiding in structure elucidation [, ].
- UV-Vis Spectroscopy: UV-Vis helps analyze the compound's electronic transitions, offering insights into its conjugated system and potential interactions with metal ions [].
- IR Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid and amine groups [].
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity [].
Q2: Has 4-(phenylamino)benzoic acid demonstrated any interesting complexation behavior with metals?
A2: Yes, research has shown that 4-(phenylamino)benzoic acid can act as a ligand, forming complexes with metal ions like Cr(III) and Cu(II) []. This complexation occurs through the oxygen atoms of the carboxylic acid group and the nitrogen atom of the phenylamino group. The resulting complexes, with compositions like M(HL)X2 and M(HL)2 (where M = Cr(III) or Cu(II), HL = 4-(phenylamino)benzoic acid, and X = Cl⁻ or NO3⁻), have been characterized and studied for their potential antifungal activity [].
Q3: What is known about the polymorphic behavior of 4-(phenylamino)benzoic acid?
A3: Research indicates that 4-(phenylamino)benzoic acid can exist in different crystal forms, also known as polymorphs []. This polymorphic behavior can influence the compound's physicochemical properties, such as solubility, stability, and dissolution rate, which are crucial factors for pharmaceutical applications. While some derivatives of 4-(phenylamino)benzoic acid only exhibited a single form upon screening, others, like the unsubstituted parent compound, were found to have both solvent-free and solvate forms []. The type of intermolecular interactions, such as the conventional acid-acid dimer or the less common acid-acid catemer, were found to significantly impact the resulting crystal structure and potentially the compound's properties []. Further research into the polymorphic behavior of this compound and its derivatives could unveil interesting properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



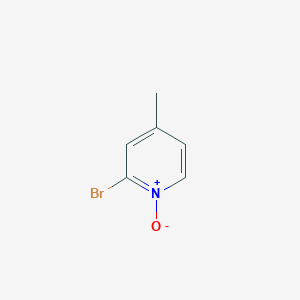
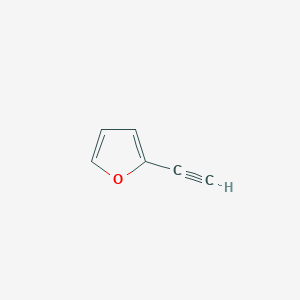
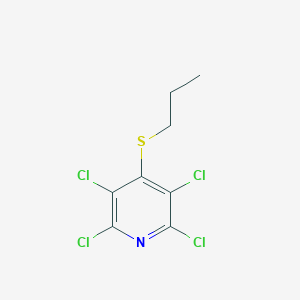
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)
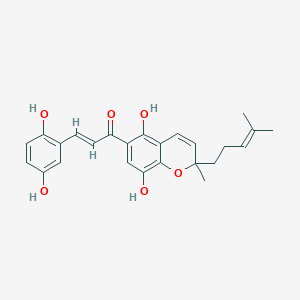

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
